molecular formula C21H22ClNO4S B2602851 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 1448027-04-0

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2602851
CAS No.: 1448027-04-0
M. Wt: 419.92
InChI Key: MCYQSGFYPHNASM-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a synthetic chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound integrates several pharmaceutically relevant motifs, including a pyrrolidine ring and a 4-chlorophenyl sulfonyl group, which are structural features found in compounds investigated for their activity on central nervous system targets . The 1,5-diketone functionality offers a versatile handle for further chemical modifications, such as cyclization reactions, making it a valuable intermediate for generating diverse compound libraries . Researchers can explore its potential as a precursor for the synthesis of novel heterocyclic compounds, which are often screened for a range of biological activities. The presence of the sulfonyl group adjacent to the pyrrolidine nitrogen is a key feature that may influence the molecule's interaction with biological targets, such as ion channels or enzymes, and can be critical for modulating potency and selectivity . This chemical is provided exclusively for laboratory research purposes to support the development of new pharmacological tools and investigative compounds.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c22-17-9-11-18(12-10-17)28(26,27)19-13-14-23(15-19)21(25)8-4-7-20(24)16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYQSGFYPHNASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the pyrrolidine ring.

    Formation of the Pentane-1,5-dione Moiety: This can be synthesized through aldol condensation reactions followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

  • Target vs. Analog 1: The target compound replaces the cyclopropyl and 2-fluorophenyl groups in Analog 1 with a sulfonylated pyrrolidine ring.
  • Target vs. Analog 2 : The target’s pyrrolidine ring and sulfonyl group contrast with Analog 2’s pyrrolizine and methyl substituents. This difference likely reduces Analog 2’s steric bulk but diminishes its electronic effects (e.g., sulfonyl’s electron-withdrawing nature).

Crystallographic Analysis

  • Analog 1 crystallizes in a monoclinic system (C2/c) with unit cell dimensions a = 40.0712 Å, b = 5.6840 Å, c = 18.6470 Å, and β = 92.903° . Its packing involves intermolecular C–H···O interactions, stabilized by the diketone and fluorophenyl groups.
  • Software Tools : Structural comparisons rely on crystallographic software like SHELX (for refinement) and WinGX/ORTEP (for visualization), which are standard in small-molecule analysis .

Biological Activity

The compound 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on various pharmacological effects, including antibacterial properties, enzyme inhibition, and potential therapeutic applications. The findings are supported by diverse research studies and data tables to provide a comprehensive overview of this compound's biological profile.

Chemical Structure and Properties

The chemical structure of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can be described as follows:

  • Molecular Formula : C19H22ClN2O3S
  • Molecular Weight : 394.91 g/mol
  • Functional Groups : Sulfonamide, pyrrolidine, diketone

This compound features a sulfonyl group attached to a pyrrolidine ring, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that compounds containing the 4-chlorophenylsulfonyl moiety exhibit significant antibacterial properties. A study highlighted that derivatives of sulfonamides showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and cellular structures .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)IC50 (µM)
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dioneSalmonella typhi1510.5
1-(4-Chlorophenyl)-5-(4-methylphenyl)-pentane-1,5-dioneBacillus subtilis188.3
SulfanilamideStaphylococcus aureus1220.0

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Data

EnzymeCompound NameIC50 (µM)
Acetylcholinesterase1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione2.14 ± 0.003
Urease1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione1.13 ± 0.003

These results indicate that the compound exhibits strong inhibitory effects against both AChE and urease, suggesting potential applications in treating conditions related to these enzymes.

Anticancer Potential

The anticancer properties of compounds with similar structures have been explored in various studies. The sulfonamide functionality is known for its role in cancer chemotherapy due to its ability to interfere with tumor cell proliferation and survival pathways .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of pyrrolidine-based compounds, including the target compound. The synthesized compounds were assessed for their biological activities through in vitro assays, showcasing promising results in inhibiting cancer cell lines and bacterial growth .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolves 3D conformation, confirming the sulfonyl-pyrrolidine linkage and diketone geometry. Anisotropic displacement parameters reveal steric effects from the 4-chlorophenyl group .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., pyrrolidine CH2_2 at δ 2.8–3.2 ppm; aromatic protons at δ 7.3–7.6 ppm). 1^1H-13^13C HSQC/HMBC correlations verify connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~470.5 Da) and fragments (e.g., cleavage at the sulfonyl group) .

What methodologies are recommended for evaluating the compound’s biological activity and target interactions?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC50_{50} values are derived from dose-response curves (4-parameter logistic model) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. The sulfonyl group may hydrogen-bond with catalytic lysine residues, while the diketone stabilizes hydrophobic pockets .
  • Cellular Uptake Studies : LC-MS quantifies intracellular concentrations in HEK293 or HeLa cells incubated with 1–50 µM compound for 24 hours .

How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results?

Q. Advanced Research Focus

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required for reliable bioassays) .
  • Structural Reconfirmation : Re-analyze NMR/X-ray data to exclude polymorphic or tautomeric forms. For example, keto-enol tautomerism in diketones can alter reactivity .
  • Replicate Under Controlled Conditions : Standardize cell lines, assay buffers (pH 7.4, 37°C), and solvent (DMSO <0.1% v/v) to minimize variability .

What computational strategies predict the compound’s reactivity and environmental fate?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level. Fukui indices identify electrophilic/nucleophilic sites (e.g., sulfonyl oxygen for nucleophilic attack) .
  • Environmental Persistence Modeling : EPI Suite estimates biodegradation (BIOWIN3: ~0.2) and bioaccumulation (log BCF: 1.8). Hydrolysis half-life (t1/2_{1/2}) in water is modeled via pH-dependent rate constants .
  • Ecototoxicity : Use TEST software to predict LC50_{50} in Daphnia magna (e.g., 12 mg/L) based on QSAR models .

How can researchers design experiments to study the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH Stability Profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via LC-MS; sulfonamide hydrolysis is pH-sensitive .
  • Thermal Stability : DSC/TGA determines decomposition temperature (>200°C suggests solid-state stability). Accelerated stability studies (40°C/75% RH for 3 months) assess shelf life .
  • Metabolite Identification : Human liver microsomes (HLM) incubations with NADPH identify Phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) .

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